Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-
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Overview
Description
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- is a chemical compound with a complex structure that includes both aromatic and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- typically involves the reaction of a ketone with a hydrazine derivative. The process generally includes the following steps:
Formation of the Ketone Intermediate: The starting material, [5-methyl-2-(methylamino)phenyl]phenylmethanone, is synthesized through a Friedel-Crafts acylation reaction.
Hydrazone Formation: The ketone intermediate is then reacted with hydrazine hydrate under acidic conditions to form the hydrazone derivative. The reaction is typically carried out in an ethanol solvent at a temperature of around 60-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group back to the original ketone.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- exerts its effects involves interactions with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: An organic compound with stimulant properties.
N,N-Dimethylethanamine: A tertiary amine with similar structural features.
Uniqueness
Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)- is unique due to its combination of aromatic and hydrazone functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
123797-28-4 |
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Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
N,4-dimethyl-2-(C-phenylcarbonohydrazonoyl)aniline |
InChI |
InChI=1S/C15H17N3/c1-11-8-9-14(17-2)13(10-11)15(18-16)12-6-4-3-5-7-12/h3-10,17H,16H2,1-2H3 |
InChI Key |
VYKDFHWJEHLYTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)C(=NN)C2=CC=CC=C2 |
Origin of Product |
United States |
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